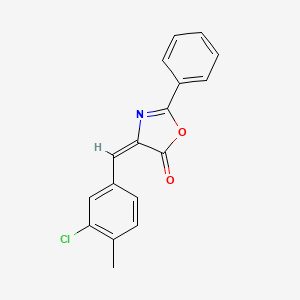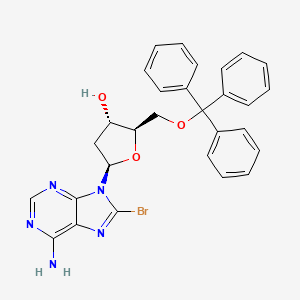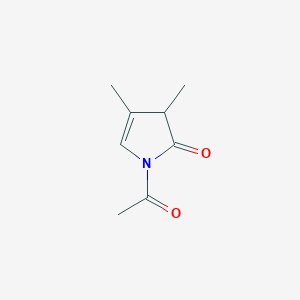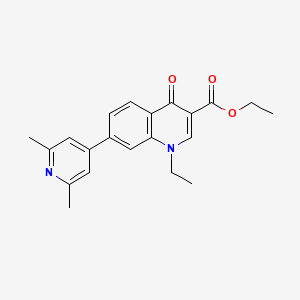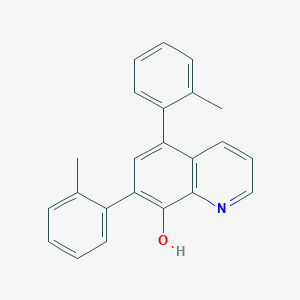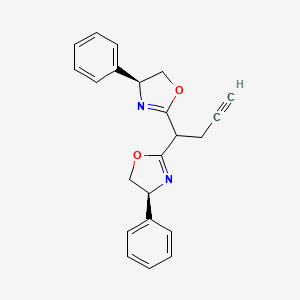
(4S,4'S)-2,2'-(But-3-yne-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4S,4’S)-2,2’-(But-3-yne-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)” is a complex organic compound with a unique structure. It consists of two oxazole rings connected by a but-3-yne linker, and each oxazole ring bears a phenyl substituent. The compound’s stereochemistry is defined by the (4S,4’S) configuration, indicating the absolute configuration of the chiral centers.
Métodos De Preparación
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are two common approaches:
-
Heterocyclization Reaction:
- The compound can be synthesized through a heterocyclization reaction involving the condensation of appropriate starting materials.
- For example, the reaction of 4-phenyl-4,5-dihydrooxazole with but-3-yne under suitable conditions leads to the formation of the target compound.
-
Multicomponent Reaction:
- A multicomponent reaction, such as a one-pot reaction involving multiple reactants, can also yield this compound.
- Researchers have explored various multicomponent reactions to access structurally diverse oxazoles.
Industrial Production
The industrial production of “(4S,4’S)-2,2’-(But-3-yne-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)” may involve scaled-up versions of the synthetic routes mentioned above. Optimization of reaction conditions, purification methods, and safety considerations play a crucial role in large-scale production.
Análisis De Reacciones Químicas
Reactivity
The compound undergoes various chemical reactions, including:
Oxidation: Oxidation of the but-3-yne moiety can lead to the formation of corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduction of the oxazole rings may yield dihydrooxazoles.
Substitution: Nucleophilic substitution reactions can occur at the phenyl substituents.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst (e.g., Pd/C) are employed.
Substitution: Nucleophiles (e.g., amines, alkoxides) can replace the phenyl substituents.
Major Products
The major products depend on the specific reaction conditions and reagents used. For example:
- Oxidation may yield aldehyde or carboxylic acid derivatives.
- Reduction could lead to dihydrooxazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- The compound’s unique structure makes it an interesting target for synthetic chemists exploring new reactions and methodologies.
- It can serve as a building block for more complex molecules.
Biology and Medicine:
- Biological studies may investigate its interactions with enzymes, receptors, or other biomolecules.
- Medicinal chemistry research could explore its potential as a drug candidate.
Industry:
- The compound’s properties may find applications in materials science, such as organic electronics or sensors.
Comparación Con Compuestos Similares
While there are no direct analogs with the same structure, we can compare it to related oxazole derivatives. Some similar compounds include:
- 4-Phenyl-4,5-dihydrooxazole (without the but-3-yne linker)
- Other bis-oxazole derivatives with different linkers
Propiedades
Fórmula molecular |
C22H20N2O2 |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
(4S)-4-phenyl-2-[1-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]but-3-ynyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C22H20N2O2/c1-2-9-18(21-23-19(14-25-21)16-10-5-3-6-11-16)22-24-20(15-26-22)17-12-7-4-8-13-17/h1,3-8,10-13,18-20H,9,14-15H2/t19-,20-/m1/s1 |
Clave InChI |
FUCGVJGZIHUFDN-WOJBJXKFSA-N |
SMILES isomérico |
C#CCC(C1=N[C@H](CO1)C2=CC=CC=C2)C3=N[C@H](CO3)C4=CC=CC=C4 |
SMILES canónico |
C#CCC(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



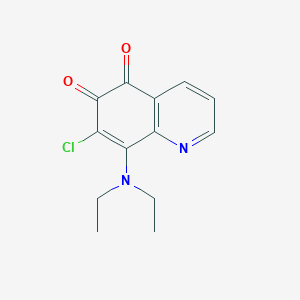
![3H-Pyrazolo[3,4-b]pyridin-3-one, 2,7-dihydro-4,6-dimethyl-2,7-diphenyl-](/img/structure/B12894006.png)
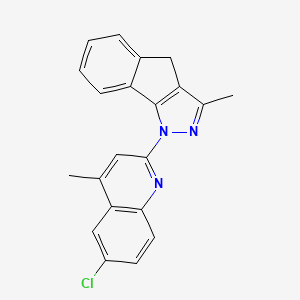
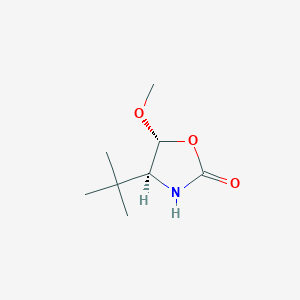
![6-(Dicyclohexylphosphino)-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12894018.png)

